REACTION_CXSMILES
|
[CH2:1]([CH2:3][NH2:4])[OH:2].[SH2]=N.[C:7]1([NH:13][C:14](C2C=CC=CC=2C(O)=O)=[O:15])[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1>CC(C)=O>[C:7]1([NH:13][C:14]([NH:4][CH2:3][CH2:1][OH:2])=[O:15])[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1 |f:1.2|
|
Name
|
|
Quantity
|
0.65 g
|
Type
|
reactant
|
Smiles
|
C(O)CN
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
[SH2]=N.C1(=CC=CC=C1)NC(=O)C1=C(C(=O)O)C=CC=C1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for a further 30 minutes at ambient temperature
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was triturated with 20 ml water
|
Type
|
FILTRATION
|
Details
|
the obtained solid product was filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
recrystallized
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)NC(=O)NCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.25 g | |
YIELD: CALCULATEDPERCENTYIELD | 26.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |